molecular formula C16H14N2O3S2 B2641543 (Z)-5-methyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one CAS No. 1164526-70-8

(Z)-5-methyl-2-(phenylimino)-3-(phenylsulfonyl)thiazolidin-4-one

Cat. No. B2641543
CAS RN: 1164526-70-8
M. Wt: 346.42
InChI Key: XJVYTMOFCZTFCV-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidin-4-ones is a versatile and privileged nucleus comprising of a five-membered heterocyclic ring system possessing sulphur heteroatom and a cyclic amide bond . It has been explored for diverse types of biological activities with potential therapeutic applications .


Synthesis Analysis

A series of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds was synthesized via heterocyclizing the corresponding N-aryl-2-chloroacetamides with ammonium thiocyanate . Their chemical structures were elucidated based on an extensive analysis of their spectroscopic data, including infrared, 1H NMR, 13C NMR, and mass analyses .


Molecular Structure Analysis

The possible tautomeric forms of synthesized thiazolidine-4-ones were studied. The tautomerization equilibrium parameters, ΔH, ΔG, and Keq were calculated using the DFT/B3LYP methodology, where it has been indicated that the tautomeric form, phenylimino, is more favorable than the phenylamino form .


Chemical Reactions Analysis

Novel 2,5-dimethylenethiazolidin-4-one derivatives have been prepared by reaction of malonthioamide derivatives with dimethyl acetylenedicarboxylate . These compounds exist as separate (E,Z)- and (Z,Z)-isomers or as a mixture. The (E,Z)-isomer is formed as the initial product which transforms to the (Z,Z)-isomer under mild conditions .

Scientific Research Applications

Structural Studies in Solvents
In solvents like DMSO-D6, the compound's structural dynamics are intriguing, with the existence of E and Z conformers of the imino form, highlighting its versatile bonding nature and conformational adaptability (Ramsh et al., 1986).

Synthesis and Chemical Behavior

Reactions with Heterocumulenes
5-Benzylimino-1,2,4-dithiazolidin-3-one, a derivative, reacts with heterocumulenes (like isocyanates and isothiocyanates) to produce heterocycles, showcasing its reactivity and potential in synthesizing diverse chemical entities (L'abbé & Vandendriessche, 1990).

One-Pot Synthesis Techniques
Functionalized derivatives of the compound have been synthesized through one-pot reactions, indicating efficient synthetic routes for producing complex molecules from simpler substances (Yavari et al., 2016).

Derivative Synthesis and Applications

Synthesis of Novel Antimicrobial Agents
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, showcasing potential applications in medical and pharmaceutical fields (Menteşe et al., 2009).

Antihyperglycemic Activity
Novel derivatives have shown significant antihyperglycemic activity, indicating the compound's relevance in developing therapeutic agents for managing blood sugar levels (Wrobel et al., 1998).

Thromboxane A2 Receptor Antagonists
Certain thiazolidine derivatives of the compound exhibit potent antagonistic activity against thromboxane A2 receptors, highlighting their potential in cardiovascular disease management (Sato et al., 1994).

Future Directions

The current comprehensive review focuses on its anti-cancer potential, covering structural diversity and substitution patterns among diverse derivatives containing this nucleus as a core skeleton . This review also gives impetus to the different enzymatic targets, exploited for drug discovery, relative selectivity in cancerous tissue compared to healthy counterpart cells, structure-activity relationship (SAR), and future perspectives for translational research . To generate potential lead candidates with the translational outcome next level studies like pharmacokinetic and metabolic stability are suggested .

properties

IUPAC Name

3-(benzenesulfonyl)-5-methyl-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-12-15(19)18(23(20,21)14-10-6-3-7-11-14)16(22-12)17-13-8-4-2-5-9-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVYTMOFCZTFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.